

# Application Notes and Protocols: Preparing INCB059872 Dihydrochloride Stock Solutions

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## Compound of Interest

Compound Name: *INCB059872 dihydrochloride*

Cat. No.: *B12389857*

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## Abstract

INCB059872 is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a key enzyme in epigenetic regulation.<sup>[1][2][3][4][5][6]</sup> Proper preparation of stock solutions is critical for ensuring experimental accuracy and reproducibility. This document provides detailed protocols for the solubilization and storage of **INCB059872 dihydrochloride** for use in in vitro research settings. It includes physicochemical data, step-by-step preparation methods, stability information, and a summary of the compound's mechanism of action.

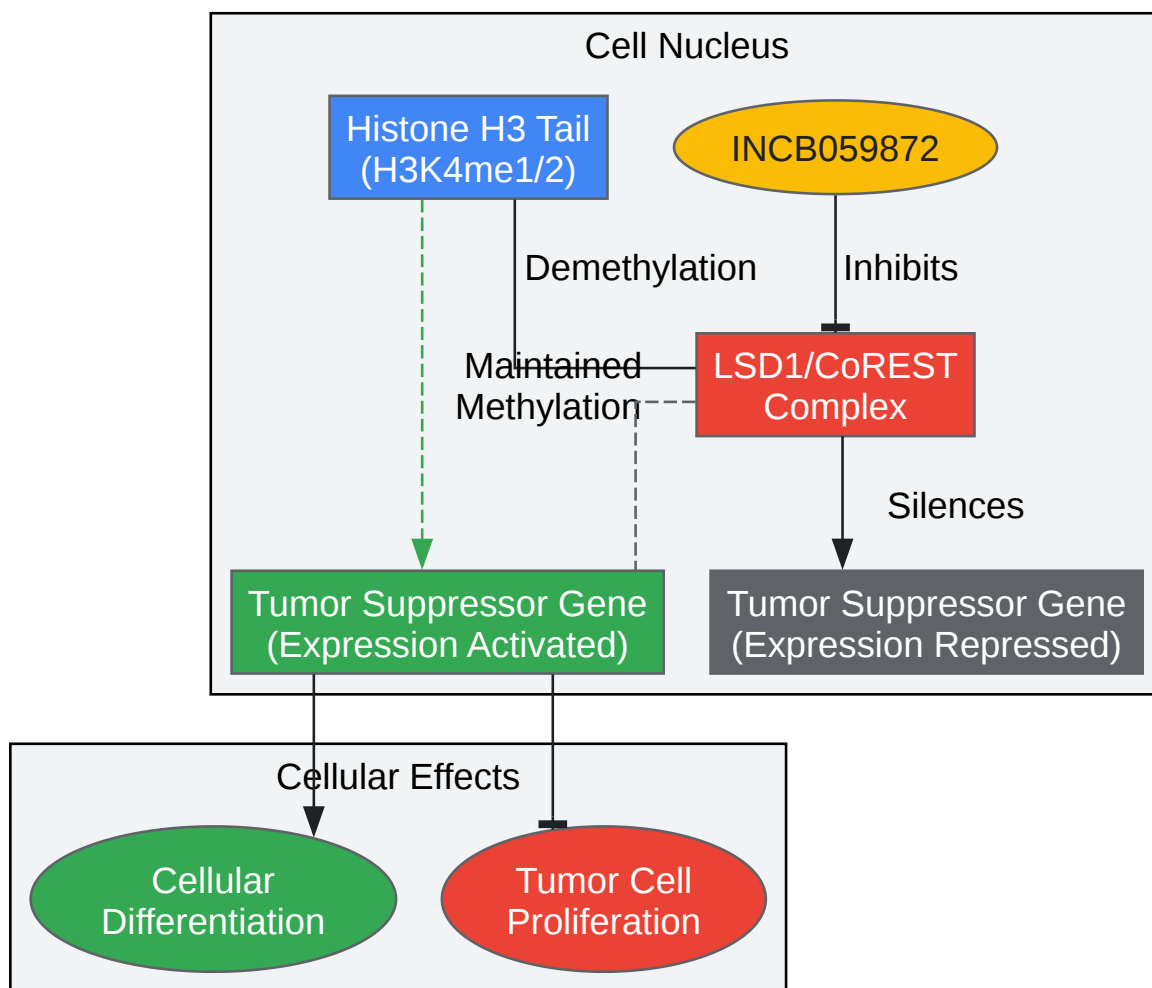
## Physicochemical Properties

**INCB059872 dihydrochloride** is typically supplied as a white to light yellow solid.<sup>[7]</sup> Key properties are summarized below. It is crucial to consult the Certificate of Analysis provided by the supplier for batch-specific information.

Property	Value	Source
Chemical Name	1-[[4-(methoxymethyl)-4-[[[(1R,2S)-2-phenylcyclopropyl]amino]methyl]-1-piperidiny]methyl]-cyclobutanecarboxylic acid, dihydrochloride	[8]
CAS Number	3062683-32-0	[7][8]
Molecular Formula	C <sub>23</sub> H <sub>36</sub> Cl <sub>2</sub> N <sub>2</sub> O <sub>3</sub>	[7]
Molecular Weight	459.45 g/mol	[7][9]
Solubility (DMSO)	Varies by supplier: 3.57 mg/mL to 200 mg/mL. Use of fresh, anhydrous DMSO is recommended as the solvent is hygroscopic.[4][7][9] Warming and/or sonication may be required.[4][7]	[4][7][9]
Solubility (Water)	Slightly soluble (0.1-1 mg/mL)	[8]
Purity	Typically ≥95% (verify with supplier's Certificate of Analysis)	[8]

## Mechanism of Action: LSD1 Inhibition

INCB059872 is an orally available inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in regulating gene expression through the demethylation of histones. LSD1, as part of transcriptional co-repressor complexes like CoREST, removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), leading to the silencing of tumor suppressor genes.[1][5][6] By irreversibly inhibiting LSD1, INCB059872 increases H3K4 methylation, thereby reactivating tumor suppressor gene expression.[6] This mechanism underlies its potential antineoplastic activity and its ability to induce differentiation in myeloid leukemia cells.[1]



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Fig. 1: Mechanism of INCB059872 as an LSD1 inhibitor.

## Experimental Protocols

- **INCB059872 dihydrochloride** powder
- Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
- Sterile, amber microcentrifuge tubes or cryovials
- Calibrated analytical balance
- Vortex mixer

- Sonicator (water bath)
- Sterile pipette tips

The following diagram outlines the general workflow for preparing a stock solution.

Fig. 2: Workflow for preparing stock solutions.

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro studies.

- Calculation: Determine the mass of **INCB059872 dihydrochloride** required.
  - Molecular Weight (MW) = 459.45 g/mol
  - To make 1 mL of a 10 mM (0.010 mol/L) solution:
    - $\text{Mass (mg)} = \text{Volume (L)} \times \text{Concentration (mol/L)} \times \text{MW (g/mol)} \times 1000 \text{ (mg/g)}$
    - $\text{Mass (mg)} = 0.001 \text{ L} \times 0.010 \text{ mol/L} \times 459.45 \text{ g/mol} \times 1000 \text{ mg/g} = 4.59 \text{ mg}$
- Weighing: On a calibrated analytical balance, accurately weigh 4.59 mg of **INCB059872 dihydrochloride** powder and transfer it to a sterile amber microcentrifuge tube.
- Solvent Addition: Add 1.0 mL of fresh, anhydrous DMSO to the tube. Using fresh DMSO is critical as absorbed moisture can significantly reduce the solubility of the compound.[\[4\]](#)[\[7\]](#)[\[9\]](#)
- Dissolution:
  - Tightly cap the tube and vortex the mixture thoroughly for 1-2 minutes.
  - Visually inspect the solution. If particulates remain, sonicate the tube in a water bath for 5-10 minute intervals until the solution is clear. Gentle warming (up to 60°C) can also aid dissolution but should be used cautiously to avoid degradation.[\[7\]](#)
- Storage:
  - Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed amber cryovials to minimize freeze-thaw cycles and light exposure.[\[4\]](#)[\[7\]](#)[\[9\]](#)

- Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
- Working Solutions: For cell-based assays, thaw a single aliquot and perform serial dilutions in the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture is non-toxic (typically <0.5%). Always prepare a vehicle control with the same final DMSO concentration.

## Storage and Stability

Proper storage is essential to maintain the integrity of the compound and its solutions.

Form	Storage Temperature	Duration	Notes
Solid Powder	-20°C	2-3 years	Store in a dry, dark place. <a href="#">[9]</a>
Stock Solution in DMSO	-20°C	1 month	Aliquot to avoid repeated freeze-thaw cycles. Protect from light. <a href="#">[4]</a> <a href="#">[7]</a> <a href="#">[9]</a>
Stock Solution in DMSO	-80°C	6-12 months	Preferred for long-term storage. <a href="#">[4]</a> <a href="#">[7]</a> <a href="#">[9]</a>

## Safety Precautions

- Handle **INCB059872 dihydrochloride** in a well-ventilated area, preferably a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
- Consult the Safety Data Sheet (SDS) provided by the supplier for complete handling and safety information.
- DMSO is a penetration enhancer; avoid direct skin contact with the solution.

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